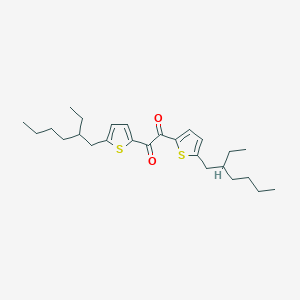
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings substituted with 2-ethylhexyl groups, connected by an ethane-1,2-dione bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution with 2-Ethylhexyl Groups: The thiophene rings are then substituted with 2-ethylhexyl groups through alkylation reactions.
Formation of Ethane-1,2-dione Bridge: The final step involves the coupling of the substituted thiophene rings with an ethane-1,2-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the thiophene rings.
Applications De Recherche Scientifique
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a similar thiophene-based structure but includes a benzo[1,2-b:4,5-b’]dithiophene core.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with trimethylstannyl groups.
Uniqueness
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C26H38O2S2 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-21-13-15-23(29-21)25(27)26(28)24-16-14-22(30-24)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
WETRHJIPQQMKKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



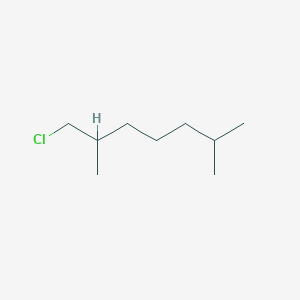
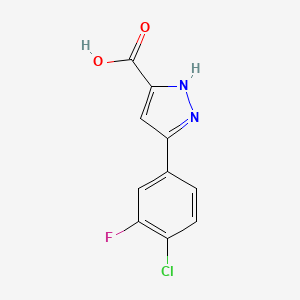
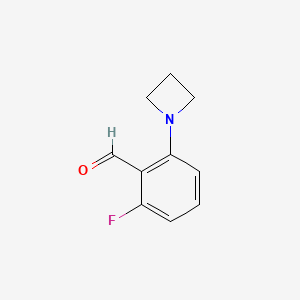
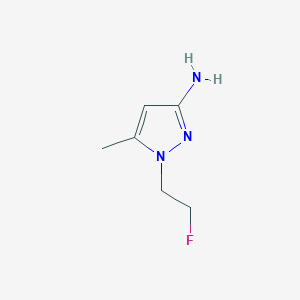
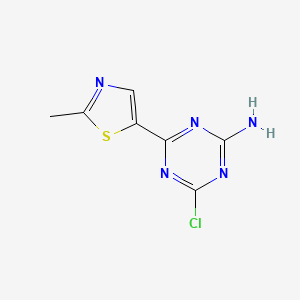

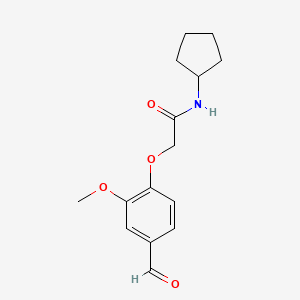

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
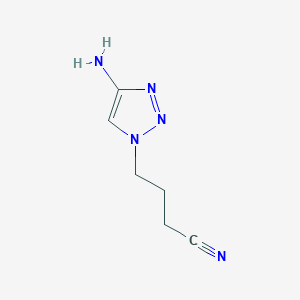
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
